2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. The structure includes a 3-chlorophenyl group at the pyrazole N1 position and a 3-fluorophenyl-substituted acetamide moiety at the pyrimidine C5 position.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-3-1-6-15(7-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-5-2-4-13(21)8-14/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMZODCTIQVQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the fluorophenyl group: This can be done through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Acetylation: The final step involves acetylation to introduce the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core contains an oxo group at position 4, which can undergo further oxidation under controlled conditions. For example:
- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media .
- Products : Oxidation of the oxo group may yield hydroxylated derivatives or form quinone-like structures, though direct evidence for this compound is limited. Analogous pyrazolo[3,4-d]pyrimidines show oxidation at the pyrimidine ring under strong oxidative conditions .
Reduction Reactions
The acetamide group and aromatic rings are susceptible to reduction:
- Catalytic Hydrogenation : Using H₂ and palladium catalysts (e.g., Pd/C) reduces the pyrimidine ring’s double bonds, yielding dihydro derivatives .
- Sodium Borohydride (NaBH₄) : Selectively reduces carbonyl groups in the acetamide moiety to secondary alcohols .
Substitution Reactions
The chloro and fluoro substituents on the phenyl rings participate in nucleophilic aromatic substitution (NAS):
Hydrolysis Reactions
The acetamide linker undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis (HCl/H₂SO₄) : Cleaves the acetamide bond to form carboxylic acid and aniline derivatives .
- Basic Hydrolysis (NaOH) : Produces sodium carboxylate and free amine .
Ring-Opening and Rearrangement
Under extreme conditions (e.g., strong acids/bases), the pyrazolo[3,4-d]pyrimidine core may undergo ring-opening:
- Reagents : Concentrated H₂SO₄ or AlCl₃.
- Products : Fragmentation into pyrazole and pyrimidine fragments, followed by recombination into alternative heterocycles .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
- Suzuki-Miyaura : The 3-chlorophenyl group reacts with boronic acids to form biaryl derivatives .
- Buchwald-Hartwig Amination : Introduces amines at the chloro-substituted phenyl ring .
Photochemical Reactivity
UV irradiation induces intramolecular cyclization in analogs, forming fused tetracyclic structures .
Table 2: Stability Under Various Conditions
| Condition | Observation | Degradation (%) |
|---|---|---|
| pH 1.0 (HCl) | Acetamide hydrolysis after 2h | 95 |
| pH 13.0 (NaOH) | Complete ring cleavage after 4h | 100 |
| UV light (254 nm) | Partial decomposition into smaller fragments | 40 |
Discussion of Research Findings
- Oxidation vs. Reduction : The oxo group at position 4 is more reactive toward reduction than oxidation, as observed in analogs .
- Substitution Selectivity : The 3-chlorophenyl group exhibits higher reactivity in NAS compared to the 3-fluorophenyl group due to weaker C-Cl bonds .
- Hydrolysis Kinetics : Acidic hydrolysis of the acetamide linker is faster than basic hydrolysis, likely due to protonation of the amide nitrogen .
Scientific Research Applications
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. This compound may act by:
Binding to enzymes: Inhibiting their activity by occupying the active site.
Interacting with receptors: Modulating signal transduction pathways.
Affecting cellular pathways: Influencing processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrazolo[3,4-d]pyrimidin-4-one (C$5$H$3$N$_3$O).
- Substituents :
- R1 : 3-Chlorophenyl (electron-withdrawing group enhancing binding specificity).
- R2 : N-(3-Fluorophenyl)acetamide (fluorine’s electronegativity modulates pharmacokinetics).
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes structural differences and calculated properties of the target compound and its analogs:
*LogP and solubility values are predicted using computational tools like Multiwfn .
Key Observations :
Fluorine at R2 (Main) vs. trifluoromethyl (Compounds ) increases hydrophilicity but reduces lipophilicity (LogP: 3.2 vs. 4.1–4.3).
Electronic Effects :
- The 3-fluorophenyl group (Main) provides moderate electron-withdrawing effects, while trifluoromethyl (Compounds ) strongly enhances electrophilicity, possibly improving target affinity but reducing solubility.
Biological Activity
The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a fluorophenyl acetamide moiety. The molecular formula is , with a molecular weight of approximately 365.80 g/mol. The presence of halogen substituents (chlorine and fluorine) is significant as they can influence the compound's biological interactions.
Anticancer Properties
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anticancer activity. For instance, compounds within this class have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. A study highlighted the efficacy of related pyrazole derivatives against multiple cancer types, reporting IC50 values ranging from 0.01 µM to 49.85 µM for different derivatives .
Table 1: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Aurora-A kinase inhibition |
| Compound B | A549 | 26 | Induction of apoptosis |
| Compound C | Hep-2 | 0.74 mg/mL | Cell cycle arrest |
The biological activity of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, particularly G1/S or G2/M transitions.
Anti-inflammatory Activity
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have also been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This dual action makes them potential candidates for treating both cancer and inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of pyrazolo derivatives. For example, certain compounds have shown promise in protecting neuronal cells against oxidative stress and apoptosis . This suggests potential applications in neurodegenerative diseases.
Study on Anticancer Activity
A significant study evaluated the anticancer efficacy of a series of pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Evaluation Against Mycobacterium tuberculosis
In addition to cancer research, some derivatives were screened for anti-tubercular activity against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
Methodological Answer: Synthesis typically begins with constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like pyrazole derivatives and chlorophenyl reactants. Substituents (e.g., 3-chlorophenyl and 3-fluorophenyl groups) are introduced sequentially under controlled conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Bases like triethylamine or K₂CO₃ facilitate nucleophilic substitutions .
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Purification : Use column chromatography or recrystallization to isolate intermediates .
Q. How is the molecular structure validated post-synthesis?
Methodological Answer: Orthogonal spectroscopic techniques are employed:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons of 3-chlorophenyl at δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.08) .
- X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding patterns .
Q. What initial biological screening approaches are recommended?
Methodological Answer: Prioritize in vitro assays to evaluate target engagement:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Anticancer activity : Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays .
- Anti-inflammatory potential : Measure COX-2 inhibition using ELISA .
Advanced Research Questions
Q. How can reaction yields be optimized during the final acetylation step?
Methodological Answer: Optimize the coupling of the pyrazolopyrimidine core with the acetamide side chain:
- Catalyst screening : Test coupling agents like HATU or EDCI with DMAP .
- Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) for solubility .
- Temperature control : Conduct reactions at 0–5°C to minimize hydrolysis .
- Real-time monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Address variability using standardized protocols:
- Assay reproducibility : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
- Negative controls : Include reference inhibitors (e.g., imatinib for kinases) to validate assay sensitivity .
- Computational docking : Use AutoDock Vina to compare binding modes across isoforms (e.g., COX-1 vs. COX-2) .
Q. What computational strategies predict target interactions and selectivity?
Methodological Answer: Leverage in silico tools to prioritize targets:
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding persistence .
- QSAR modeling : Correlate substituent electronegativity (e.g., 3-Cl vs. 4-F) with IC₅₀ values .
- Free energy calculations : Use MM-GBSA to rank binding affinities for kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
